4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
The compound “4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a potent and selective inhibitor of Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the PRC2 complex and plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .
Molecular Structure Analysis
The co-crystal structure of a series of inhibitors, including this compound, bound to the human PRC2 complex has been disclosed . This provides valuable insights into the molecular structure and the interaction of the compound with the target protein.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound and its analogs are often synthesized through various organic synthesis techniques involving lithiation, cyclization, and oxidation processes. For example, a related compound was synthesized by lithiating N,N-Diethyl(2-methoxy-4-methyl)benzamide and treating it with 2,5-dimethoxybenzaldehyde to give a series of complex intermediates, which upon further reactions provided an analogue of the osteoarthritis drug rhein (Owton et al., 1995).
- Structural Features and Derivatives : Studies on the structural features of these compounds, including X-ray diffraction and spectroscopy, provide insights into their molecular configurations and potential interactions with biological targets (Gumus et al., 2018).
Biological Activities
- Antidiabetic Potential : Some derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, indicating their potential application in diabetes treatment. For instance, a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and tested for α-amylase inhibition, showing promising antidiabetic properties (Lalpara et al., 2021).
- Nematocidal Activities : Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized and showed significant nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).
- Antimicrobial and Anticancer Properties : Several studies have explored the synthesis of compounds with similar structures for their antimicrobial and anticancer activities. For example, novel 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities, showing good to moderate effects against various microorganisms (Bektaş et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-7-12(24-2)3-4-13(10)17(23)19-9-15-20-16(21-25-15)11-5-6-18-14(22)8-11/h3-8H,9H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXPNNANOAUXMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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